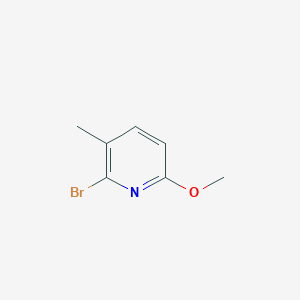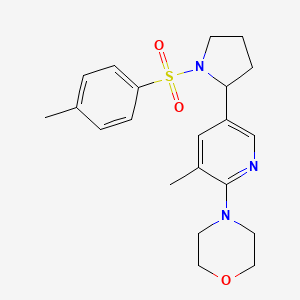
2-Chloro-6-methyl-4-(3-(trifluoromethyl)phenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氯-6-甲基-4-(3-(三氟甲基)苯基)吡啶是一种属于吡啶类的有机化合物。该化合物以在吡啶环的2位存在一个氯基团,在6位存在一个甲基团,以及在4位存在一个三氟甲基取代的苯基团为特征。三氟甲基赋予该化合物独特的化学性质,使其在各种科学和工业应用中具有价值。
准备方法
合成路线和反应条件
2-氯-6-甲基-4-(3-(三氟甲基)苯基)吡啶的合成可以通过几种合成路线实现。一种常见的办法是,在钯催化剂存在下,将2-氯-6-甲基吡啶与3-(三氟甲基)苯硼酸反应。
工业生产方法
该化合物的工业生产通常涉及大规模的铃木-宫浦偶联反应。该工艺经过优化,确保产品具有高产率和高纯度。反应条件,例如温度、溶剂和催化剂浓度,被严格控制以实现高效生产。
化学反应分析
反应类型
2-氯-6-甲基-4-(3-(三氟甲基)苯基)吡啶会发生各种化学反应,包括:
取代反应: 在适当条件下,2位上的氯基团可以被其他亲核试剂,例如胺或硫醇取代。
氧化反应: 6位上的甲基可以被氧化形成羧酸或醛。
还原反应: 三氟甲基可以被还原形成二氟甲基或单氟甲基。
常用试剂和条件
取代反应: 常用试剂包括胺、硫醇和醇盐。反应通常在极性溶剂中进行,例如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO),在高温下进行。
氧化反应: 氧化剂如高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 在酸性或碱性条件下使用。
还原反应: 还原剂如氢化铝锂 (LiAlH4) 或在钯催化剂存在下的氢气 (H2) 经常使用。
主要形成的产物
取代反应: 产物包括各种官能团取代氯基团的取代吡啶。
氧化反应: 产物包括由甲基氧化得到的羧酸或醛。
还原反应: 产物包括原化合物的二氟甲基或单氟甲基衍生物。
科学研究应用
2-氯-6-甲基-4-(3-(三氟甲基)苯基)吡啶在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂有机分子的构建块。其独特的结构使其在开发新的化学反应和催化剂方面具有价值。
生物学: 该化合物用于生物系统的研究,特别是在研究酶-底物相互作用和受体结合研究。
医药: 它是合成药物化合物的先驱,包括针对各种疾病的潜在候选药物。
工业: 该化合物由于其能够与害虫生物靶标相互作用,因此用于生产农用化学品,例如除草剂和杀虫剂。
作用机制
2-氯-6-甲基-4-(3-(三氟甲基)苯基)吡啶的作用机制涉及它与特定分子靶标的相互作用。三氟甲基增强了化合物的亲脂性,使其能够更有效地穿透生物膜。一旦进入细胞,该化合物可以与酶或受体相互作用,调节它们的活性。所涉及的确切分子途径取决于具体的应用和靶标。
相似化合物的比较
类似化合物
- 2-氯-6-甲基-3-(三氟甲基)吡啶
- 2-氯-3-氟-6-(三氟甲基)吡啶
- 4-氯-2-(三氟甲基)吡啶
独特性
2-氯-6-甲基-4-(3-(三氟甲基)苯基)吡啶之所以独特,是因为其取代基的特定位置。氯基团、甲基团和三氟甲基取代苯基团在吡啶环上的组合赋予了其独特的化学和物理性质。这种独特的结构使其在需要特定反应性和与生物靶标相互作用的应用中特别有价值。
属性
分子式 |
C13H9ClF3N |
|---|---|
分子量 |
271.66 g/mol |
IUPAC 名称 |
2-chloro-6-methyl-4-[3-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C13H9ClF3N/c1-8-5-10(7-12(14)18-8)9-3-2-4-11(6-9)13(15,16)17/h2-7H,1H3 |
InChI 键 |
GPEKCJLIQGVISN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)Cl)C2=CC(=CC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


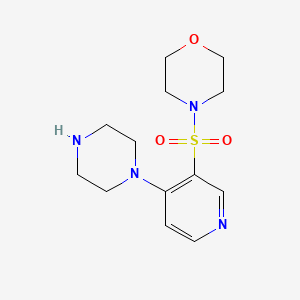


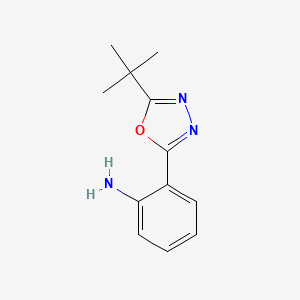

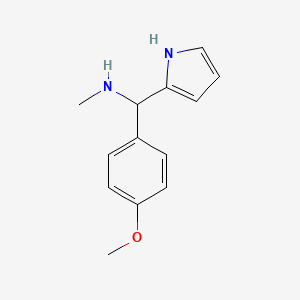
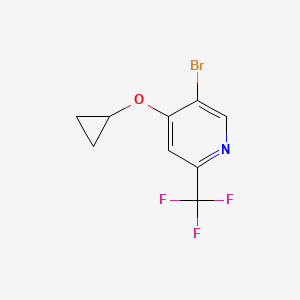
![N-[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11805766.png)
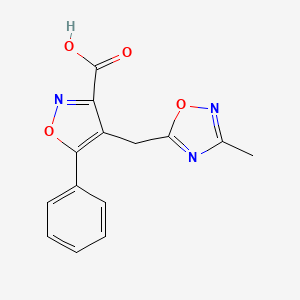
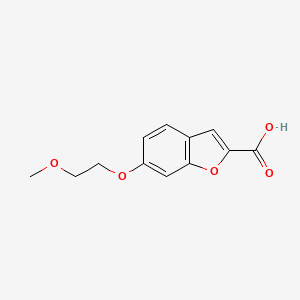

![4-Nitrobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11805780.png)
